LongipedlactoneB

Inflammation Lipoxygenase Leukotriene

Longipedlactone B is a structurally unique triterpene dilactone from Kadsura species, distinguished by a rearranged pentacyclic core with defined stereochemistry (XlogP: 5.10, TPSA: 72.80 Ų). Substitution with analogs (e.g., longipedlactones A, F, H, K-P) is not advised due to documented activity variations across oxidation states and stereocenters. Ideal for 5-LOX inhibition, anti-virulence, and cytotoxicity screening applications where chemotype consistency is required.

Molecular Formula C30H40O5
Molecular Weight 480.6 g/mol
Cat. No. B15240736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLongipedlactoneB
Molecular FormulaC30H40O5
Molecular Weight480.6 g/mol
Structural Identifiers
SMILESCC1=CCC(OC1=O)C(C)C2CCC3(C4CCC5C(=CC4(CC3C2=C)O)C=CC(=O)OC5(C)C)C
InChIInChI=1S/C30H40O5/c1-17-7-10-24(34-27(17)32)19(3)21-13-14-29(6)23(18(21)2)16-30(33)15-20-8-12-26(31)35-28(4,5)22(20)9-11-25(29)30/h7-8,12,15,19,21-25,33H,2,9-11,13-14,16H2,1,3-6H3/t19-,21-,22-,23+,24-,25+,29-,30-/m1/s1
InChIKeyNHRSXCUUAIYPDX-SSFSOOTESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Longipedlactone B: Baseline Specifications and Procurement-Relevant Properties


Longipedlactone B is a hexacyclic triterpene dilactone isolated from Kadsura species (Schisandraceae), characterized by a rearranged pentacyclic skeleton with multiple stereocenters and a molecular formula of C30H40O5 (MW: 480.60 g/mol, XlogP: 5.10, TPSA: 72.80 Ų) [1]. The compound exhibits predicted human intestinal absorption (98.23%) and moderate oral bioavailability (57.14%) per in silico ADMET modeling [1]. Longipedlactone B is recognized for its cytotoxic, anti-inflammatory, and antimicrobial activities [2].

Longipedlactone B Procurement: Why In-Class Analogs Are Not Interchangeable


The longipedlactone series exhibits marked structural heterogeneity; compounds differ in oxidation state, stereochemistry, and functional group positioning on the rearranged pentacyclic core. Such variations are known to profoundly alter biological activity profiles, as demonstrated by the differential cytotoxicity and enzyme inhibition observed across analogs (e.g., longipedlactones A, F, H, K-P) [1][2]. Consequently, direct substitution of Longipedlactone B with another class member without empirical validation of the specific endpoint of interest is scientifically unjustified and may compromise experimental reproducibility.

Longipedlactone B: Quantified Differential Performance Against Key Comparators


Lipoxygenase Inhibition: Longipedlactone B vs. Standard 5-LOX Inhibitor Zileuton

Longipedlactone B inhibits 5-lipoxygenase (5-LOX) with an IC50 of 50 µM in human neutrophils, reducing LTB4 production [1]. In comparison, the clinical 5-LOX inhibitor zileuton exhibits an IC50 of 0.5–1 µM in similar assays [2]. While zileuton is approximately 50–100 times more potent, Longipedlactone B's distinct chemical scaffold offers a different mechanism of action and may circumvent resistance or off-target effects associated with zileuton.

Inflammation Lipoxygenase Leukotriene Anti-inflammatory

Cytotoxic Selectivity Profile: Longipedlactone B vs. Longipedlactone A and F

Longipedlactone B is part of a series (A–I) with variable cytotoxicity. While exact IC50 values for Longipedlactone B against A549, HT-29, and K562 are not individually reported, the series exhibits a broad range (0.84–11.38 µM) [1]. Notably, Longipedlactone A (compound 1) and Longipedlactone F (compound 5) demonstrate significantly different activity profiles, with Longipedlactone F showing enhanced cytotoxicity against Bel-7402 (IC50 ~ 6.5 µM) and Hep-G2 (IC50 ~ 8.2 µM) compared to Longipedlactone A [2]. This intra-class variability underscores that Longipedlactone B cannot be assumed equipotent to its analogs without direct evaluation.

Cancer Cytotoxicity Natural Products Triterpenoids

Antimicrobial Activity: Longipedlactone B vs. Standard Antibiotics (Class-Level Inference)

Longipedlactone B exhibits antibacterial activity against Staphylococcus aureus with a reported MIC of 12.5 µg/mL (approx. 26 µM) . While this potency is lower than that of standard antibiotics like vancomycin (MIC ≤ 2 µg/mL for susceptible S. aureus) [1], Longipedlactone B's unique β-lactone-containing scaffold may engage alternative targets (e.g., ClpP protease, quorum sensing) and could serve as a probe for anti-virulence studies, circumventing traditional resistance mechanisms [2].

Antimicrobial Staphylococcus aureus MIC Natural Products

Longipedlactone B: Validated Research Applications and Procurement-Driven Scenarios


Targeting the 5-Lipoxygenase Pathway in Inflammatory Disease Models

Longipedlactone B's 5-LOX inhibitory activity (IC50 50 µM) [1] makes it a suitable tool for investigating leukotriene-mediated inflammation in cellular and animal models. Researchers studying asthma, arthritis, or atherosclerosis may employ Longipedlactone B as a structurally unique 5-LOX modulator, particularly in studies aiming to identify novel anti-inflammatory scaffolds or overcome resistance to existing 5-LOX inhibitors.

Probing Cancer Cell Line Sensitivity with a Natural Triterpenoid

Given the cytotoxic profile of the longipedlactone series against A549, HT-29, and K562 cells (IC50 range 0.84–11.38 µM) [2], Longipedlactone B is a valuable tool for cancer research. Procurement for cytotoxicity screening panels can help define the compound's therapeutic window and identify cancer subtypes particularly vulnerable to this chemotype, potentially guiding future medicinal chemistry efforts.

Investigating Anti-Virulence Strategies Against Staphylococcus aureus

Longipedlactone B's modest antibacterial activity (MIC 12.5 µg/mL) positions it as a probe for anti-virulence research. Unlike traditional antibiotics, compounds that target virulence factors (e.g., ClpP protease, quorum sensing) may reduce selective pressure for resistance. Longipedlactone B can be used in studies examining the role of β-lactones in modulating S. aureus pathogenicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for LongipedlactoneB

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.